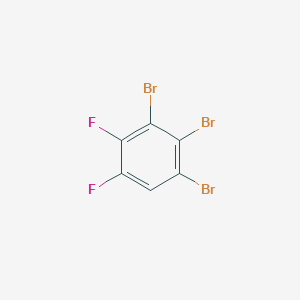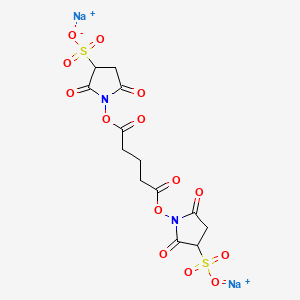
1,2-Difluoro-3,4,5-tribromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluoro-3,4,5-tribromobenzene is an organic compound characterized by the presence of two fluorine atoms and three bromine atoms attached to a benzene ring. This compound is part of the broader class of halogenated benzenes, which are known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Difluoro-3,4,5-tribromobenzene typically involves the bromination of a fluorinated benzene derivative. One common method starts with 2,3,4-trifluoroaniline, which undergoes bromination to form 2,3,4-trifluoro-6-bromaniline. This intermediate is then subjected to diazotization and subsequent desamination to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions: 1,2-Difluoro-3,4,5-tribromobenzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution (S_NAr) where nucleophiles replace one or more halogen atoms.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学的研究の応用
1,2-Difluoro-3,4,5-tribromobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2-Difluoro-3,4,5-tribromobenzene involves its interaction with molecular targets through its halogen atoms. The presence of fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to various molecular sites. These interactions can affect biological pathways and chemical processes, making the compound valuable for research and industrial applications.
類似化合物との比較
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Comparison: 1,2-Difluoro-3,4,5-tribromobenzene is unique due to the presence of both fluorine and bromine atoms, which impart distinct chemical properties compared to other tribromobenzenes. The fluorine atoms can enhance the compound’s stability and reactivity, making it suitable for specific applications where other tribromobenzenes may not be as effective .
特性
IUPAC Name |
1,2,3-tribromo-4,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr3F2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTLACFCXXQIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr3F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8027558.png)
![5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B8027568.png)

![8-Chloro-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8027576.png)
![sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8027592.png)





![1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester](/img/structure/B8027625.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride](/img/structure/B8027643.png)

![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)
